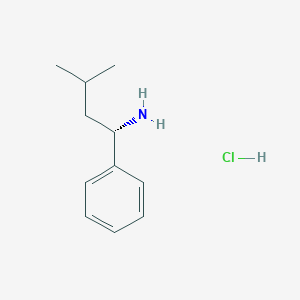

(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-3-methyl-1-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQTWZNKDACDLN-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704176 | |

| Record name | (1S)-3-Methyl-1-phenylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173110-86-5 | |

| Record name | (1S)-3-Methyl-1-phenylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride, a chiral amine of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its core physicochemical properties, stereoselective synthesis, analytical characterization, and its role as a valuable building block in the pharmaceutical industry.

Compound Identification and Structure

This compound is the salt form of the chiral amine (S)-3-Methyl-1-phenylbutan-1-amine. The presence of the chiral center at the C1 position makes stereochemical purity a critical parameter for its application in asymmetric synthesis, where the biological activity of the final molecule is often dependent on a single enantiomer.

| Identifier | Value |

| IUPAC Name | (1S)-3-Methyl-1-phenyl-butan-1-amine hydrochloride |

| CAS Number | 1269470-38-3[1][2][3][4] |

| Molecular Formula | C₁₁H₁₈ClN[1][2][3] |

| Molecular Weight | 199.72 g/mol [1][2] |

| Canonical SMILES | CC(C)CN.[H]Cl[3] |

| InChI Key | HNQTWZNKDACDLN-MERQFXBCSA-N[2] |

Physicochemical and Chiroptical Properties

The physical properties of the hydrochloride salt are distinct from its free base form, particularly concerning solubility and melting point. As a salt, it exhibits increased polarity, which dictates its behavior in different solvent systems—a crucial consideration for reaction workups, purification, and formulation.

| Property | Description | Significance |

| Appearance | White to off-white crystalline powder. | Visual confirmation of purity and physical state. |

| Melting Point | Data not consistently available for the hydrochloride salt. The free base has a reported melting point of approximately -10°C.[5] | The melting point is a key indicator of purity. For the HCl salt, it is expected to be significantly higher than the free base due to its ionic character. |

| Boiling Point | Not applicable for the salt (decomposes). The free base has a reported boiling point of 220-230°C.[5] | Highlights the thermal stability limits of the compound. |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its ionic nature.[6] Limited solubility in nonpolar organic solvents like hexane. | Critical for selecting appropriate solvents for reactions, extractions, and purification (e.g., recrystallization). Water solubility facilitates aqueous workups. |

| Specific Optical Rotation | [α]D: Value not specified in available literature, but expected to be non-zero. | This is the definitive measure of enantiomeric purity. A specific rotation value confirms the presence and excess of the (S)-enantiomer. |

Stereoselective Synthesis and Purification

Achieving high enantiomeric purity is paramount. The synthesis of the (S)-enantiomer can be approached through two primary strategies: asymmetric synthesis to directly form the desired stereocenter, or resolution of a racemic mixture.

Synthesis via Asymmetric Reductive Amination

A common and efficient method for preparing chiral amines is the reductive amination of a prochiral ketone. This process involves the condensation of a ketone with an ammonia source to form an imine, which is then reduced in situ to the amine.

The key to stereoselectivity is the use of a chiral catalyst or reagent during the reduction step. This approach directly yields the desired enantiomer, minimizing the need for subsequent resolution steps.

Sources

- 1. medkoo.com [medkoo.com]

- 2. 1269470-38-3 | this compound - AiFChem [aifchem.com]

- 3. N-methyl-3-phenylbutan-2-amine | C11H17N | CID 14224323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1269470-38-3|this compound|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. Promethazine - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Structure Elucidation of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the chiral molecule (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is emphasized, ensuring a self-validating and scientifically rigorous approach to confirming the identity, purity, and stereochemistry of this important amine salt.

Introduction: The Imperative of Unambiguous Characterization

This compound is a chiral primary amine salt with applications as a building block in the synthesis of pharmacologically active molecules.[1] The precise three-dimensional arrangement of its atoms, specifically the stereochemistry at the chiral center, can profoundly influence its biological activity and toxicological profile.[2] Consequently, rigorous and unambiguous structure elucidation is not merely an academic exercise but a critical prerequisite for its application in research and development.

This guide will detail a multi-faceted analytical approach, demonstrating how orthogonal techniques are synergistically employed to build an irrefutable body of evidence for the structure and stereochemical integrity of the target molecule. We will explore not only how to perform the analyses but why specific experiments are chosen and how the resulting data are interpreted in a holistic manner.

Foundational Analysis: Confirming the Core Structure

The initial phase of structure elucidation focuses on confirming the molecular formula and the connectivity of the atoms. This is achieved through a combination of high-resolution mass spectrometry and a suite of NMR experiments.

Mass Spectrometry: A Precise Molecular Weight

High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the accurate mass of a molecule, which in turn allows for the confident assignment of its elemental composition.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine salts, minimizing fragmentation and preserving the molecular ion.

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to detect the protonated molecule [M+H]⁺.

Data Interpretation

The expected monoisotopic mass of the free amine (C₁₁H₁₇N) is 163.1361 g/mol .[3] The HRMS spectrum should show a prominent ion corresponding to the protonated molecule at m/z 164.1439. The high accuracy of the measurement (typically to within 5 ppm) allows for the unambiguous confirmation of the molecular formula C₁₁H₁₈N⁺.

Table 1: Expected HRMS Data

| Ion Species | Calculated m/z | Observed m/z (example) | Mass Error (ppm) |

| [C₁₁H₁₈N]⁺ | 164.1434 | 164.1430 | -2.4 |

The fragmentation pattern observed in the mass spectrum can provide further structural information. For phenylalkylamines, a characteristic fragmentation is the benzylic cleavage, resulting in a prominent tropylium ion or related structures.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical to ensure sample solubility and to avoid exchange of the amine protons with the solvent, if their observation is desired.

-

1D ¹H NMR: Acquire a standard proton NMR spectrum. This provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.

-

1D ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. This reveals the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[5]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR data to assemble the molecular structure.

Caption: NMR data interpretation workflow.

By systematically analyzing these spectra, one can connect the phenyl ring, the benzylic proton, the methylene group, the methine of the isobutyl group, and the terminal methyl groups, confirming the carbon skeleton of 3-Methyl-1-phenylbutan-1-amine.

Functional Group Confirmation: The Role of FTIR Spectroscopy

While NMR and MS provide detailed structural information, FTIR spectroscopy offers a rapid and effective method for confirming the presence of key functional groups. For this compound, FTIR is particularly useful for identifying the amine salt functionality.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Data Interpretation

The spectrum of a primary amine hydrochloride is distinct from that of its free amine form. The protonation of the amine group to form -NH₃⁺ results in characteristic absorption bands.[6]

Table 2: Key FTIR Absorption Bands for a Primary Amine Hydrochloride

| Wavenumber Range (cm⁻¹) | Vibration | Significance |

| 3200-2800 | N-H⁺ stretching | Broad, strong absorption, characteristic of the ammonium salt.[6] |

| ~1625-1560 | Asymmetric N-H⁺ bending | Confirms the primary amine salt.[6] |

| ~1550-1500 | Symmetric N-H⁺ bending | Further confirmation of the -NH₃⁺ group.[6] |

| ~3000-2850 | C-H stretching | Aliphatic C-H bonds. |

| ~1600, ~1450 | C=C stretching | Aromatic ring vibrations. |

The presence of these characteristic bands provides strong, corroborating evidence for the amine hydrochloride functionality within the molecule.

Stereochemical Integrity: Chiral HPLC

The final and perhaps most critical aspect of the structure elucidation for a chiral molecule is the confirmation of its stereochemical purity. Chiral HPLC is the industry-standard technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.

The Principle of Chiral Separation

Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are widely used for their broad applicability in separating a variety of chiral compounds, including amines.[2]

Experimental Protocol: Chiral HPLC

-

Column Selection: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is a good starting point for method development.

-

Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and reduce tailing for basic analytes.

-

Sample Preparation: A solution of the sample is prepared in the mobile phase. A solution of the racemic mixture is also prepared to confirm the elution order of the enantiomers.

-

Analysis: The samples are injected into the HPLC system, and the chromatogram is recorded using a UV detector.

Data Interpretation

The chromatogram of the (S)-enantiomer sample should show a single, sharp peak corresponding to one of the peaks in the racemic mixture chromatogram. The enantiomeric excess can be calculated using the peak areas of the two enantiomers.

Table 3: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiral Polysaccharide-based CSP (e.g., Chiralcel OD-H) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temp. | 25 °C |

Method Validation

For use in a regulated environment, the chiral HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[7]

The following diagram illustrates the workflow for chiral HPLC analysis.

Caption: Chiral HPLC analysis workflow.

Conclusion: A Holistic and Self-Validating Approach

The structural elucidation of this compound is a process of accumulating corroborating evidence from multiple, orthogonal analytical techniques. HRMS confirms the elemental composition, a suite of NMR experiments maps the atomic connectivity, FTIR verifies the key functional groups, and chiral HPLC confirms the stereochemical integrity. By following the logical and self-validating workflow presented in this guide, researchers and scientists can confidently and rigorously establish the complete structure of this and other similar chiral molecules, ensuring the quality and reliability of their work in drug discovery and development.

References

-

Reisch, J., Pagnucco, R., Alfes, H., Jantos, N., & Möllmann, H. (n.d.). Mass spectra of derivatives of phenylalkylamines. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

SpectraBase. (n.d.). Amphetamine Hydrochloride. Retrieved from [Link]

-

International Council for Harmonisation. (2023). ICH Q14: Analytical Procedure Development. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

PubChem. (n.d.). Amphetamine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.

-

PubChem. (n.d.). 3-methyl-1-phenylbutan-1-amine. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

MDPI. (2022). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenethylamine. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

Sources

- 1. 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride | 2490426-31-6 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Methyl-3-phenylbutan-1-amine | C11H17N | CID 12241886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amphetamine Hydrochloride | C9H14ClN | CID 92939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]

(S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride: A Comprehensive Technical Guide

Introduction

(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride is a chiral amine salt that holds significance as a building block in modern organic synthesis and drug discovery. Its specific stereochemical configuration and functionalities make it a valuable tool for researchers and scientists in the development of complex molecular architectures and pharmacologically active agents. This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, potential applications, and safety considerations, tailored for professionals in the fields of chemical research and pharmaceutical development.

Chemical Identity and Identifiers

A clear and unambiguous identification of a chemical substance is paramount for scientific integrity and reproducibility. This section details the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1269470-38-3[1] |

| Molecular Formula | C₁₁H₁₈ClN[1] |

| Molecular Weight | 199.72 g/mol [1] |

| IUPAC Name | (1S)-3-methyl-1-phenylbutan-1-amine;hydrochloride |

| SMILES | CC(C)CN.Cl |

| Synonyms | Benzenemethanamine, α-(2-methylpropyl)-, (αS)-, hydrochloride (1:1) |

It is important to note that the CAS number 1173110-86-5 is sometimes associated with this compound, occasionally referring to the free amine, which can lead to ambiguity.[2] However, 1269470-38-3 is the most consistently cited and reliable CAS number for the hydrochloride salt.

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of a compound is crucial for its application in experimental settings. While comprehensive experimental data for the hydrochloride salt is not widely published, the following information for the corresponding free amine, 3-Methyl-1-phenylbutan-1-amine, provides valuable insights.

Physicochemical Properties of the Free Amine:

| Property | Value | Source |

| Appearance | Colorless liquid | [3] |

| Boiling Point | ~220-230 °C | [3] |

| Melting Point | ~ -10 °C | [3] |

| Density | ~0.88 g/mL | [3] |

| Solubility | Soluble in most organic solvents | [3] |

Spectroscopic Data:

Definitive and publicly available spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound is limited. Researchers should obtain and verify this data on their own samples for accurate characterization. Predicted mass spectrometry data for the free amine suggests a [M+H]⁺ peak around m/z 164.14338.[4]

Synthesis and Manufacturing

The synthesis of chiral amines is a cornerstone of modern medicinal chemistry. (S)-3-Methyl-1-phenylbutan-1-amine can be synthesized through various methods, with reductive amination being a common and versatile approach.

Conceptual Synthesis Pathway: Reductive Amination

A general and widely applicable method for the synthesis of amines is the reductive amination of a ketone.[5] In the context of synthesizing (S)-3-Methyl-1-phenylbutan-1-amine, this would involve the reaction of 3-methyl-1-phenylbutan-1-one with an ammonia source, followed by reduction of the resulting imine. To achieve the desired (S)-stereochemistry, a chiral reducing agent or a chiral catalyst would be necessary.

Figure 1: Conceptual workflow for the asymmetric synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Illustrative):

The following is a generalized, illustrative protocol for the reductive amination step. The specific chiral catalyst, reducing agent, solvent, and reaction conditions would need to be optimized to achieve high yield and enantioselectivity.

-

Imine Formation:

-

To a solution of 3-methyl-1-phenylbutan-1-one (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, dichloromethane) at 0 °C, add a source of ammonia (e.g., ammonium acetate, 3-10 eq).

-

Stir the reaction mixture for a designated period (e.g., 15 minutes to several hours) to allow for the formation of the intermediate imine.

-

-

Asymmetric Reduction:

-

Introduce a chiral reducing agent (e.g., a borane complex with a chiral ligand) or a combination of a reducing agent (e.g., sodium borohydride) and a chiral catalyst.

-

Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting free amine by flash column chromatography.

-

-

Salt Formation:

-

Dissolve the purified (S)-3-Methyl-1-phenylbutan-1-amine in a suitable solvent (e.g., diethyl ether, ethyl acetate).

-

Add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

-

Applications in Research and Drug Development

Chiral amines are indispensable in the pharmaceutical industry due to their prevalence in biologically active molecules and their utility as synthetic intermediates.

As a Chiral Building Block:

The primary application of this compound is as a chiral building block in the synthesis of more complex molecules. The stereocenter at the benzylic position provides a starting point for the construction of enantiomerically pure compounds. Its structural motifs are found in various classes of compounds, and it can serve as a key intermediate in the synthesis of potential drug candidates.

Potential as a Chiral Auxiliary:

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[6] While not extensively documented for this specific compound, chiral amines with similar structures are often employed as chiral auxiliaries in asymmetric synthesis.[7] The amine functionality can be derivatized to form an amide, which can then direct subsequent reactions in a stereoselective manner. After the desired transformation, the auxiliary can be cleaved and potentially recovered.

Figure 2: General workflow illustrating the potential use of (S)-3-Methyl-1-phenylbutan-1-amine as a chiral auxiliary.

Medicinal Chemistry and Pharmacological Relevance:

The structural features of (S)-3-Methyl-1-phenylbutan-1-amine, namely the phenyl and isobutyl groups attached to a chiral amine center, are of interest in medicinal chemistry. The phenyl group can engage in π-π stacking and hydrophobic interactions with biological targets, while the amine group can form hydrogen bonds and salt bridges. The isobutyl group contributes to the lipophilicity of the molecule. While the specific biological activity of this compound is not well-documented in publicly available literature, it serves as a valuable scaffold for the synthesis of compounds targeting a wide range of receptors and enzymes. For instance, similar phenylalkylamine structures are known to interact with various G-protein coupled receptors (GPCRs) and ion channels.

Safety and Handling

Hazard Identification (General for Amine Hydrochlorides):

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.

-

-

Engineering Controls:

-

Ensure adequate ventilation to minimize exposure.

-

An eyewash station and safety shower should be readily available.

-

-

General Hygiene:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable chiral building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile chemical handles make it an important tool for the creation of novel, enantiomerically pure molecules. While publicly available data on its specific properties and applications is somewhat limited, this guide provides a comprehensive overview of its identity, synthesis, and potential uses, serving as a valuable resource for researchers and drug development professionals. As with all chemical reagents, it is imperative to handle this compound with the appropriate safety precautions and to independently verify its properties for any specific application.

References

-

3-Methyl-1-phenylbutan-1-amine - ChemBK. (2024). Available at: [Link]

-

Supporting Information - Contents - The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information - Contents - The Royal Society of Chemistry. Available at: [Link]

-

3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N) - PubChemLite. Available at: [Link]

-

3-Methyl-3-phenylbutan-1-amine | C11H17N | CID 12241886 - PubChem. Available at: [Link]

-

Chiral auxiliary - Wikipedia. Available at: [Link]

-

CAS#:1269470-38-3 | this compound | Chemsrc. Available at: [Link]

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. Available at: [Link]

-

Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst. Available at: [Link]

-

N-butan-2-yl-3-methyl-1-phenylbutan-1-amine | C15H25N - PubChem. Available at: [Link]

-

1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- - the NIST WebBook. Available at: [Link]

-

1-Methyl-3-phenylpropylamine | C10H15N | CID 31160 - PubChem - NIH. Available at: [Link]

-

1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- - the NIST WebBook. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (S)-3-METHYL-1-PHENYLBUTAN-1-AMINE-HCl | 1173110-86-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride

Introduction

(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The precise control of the stereochemistry at the benzylic position is crucial for the desired biological activity and to minimize off-target effects. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the core synthetic methodologies, explaining the underlying chemical principles and providing practical, field-proven insights.

Strategic Approaches to the Asymmetric Synthesis

The synthesis of a chiral amine such as (S)-3-Methyl-1-phenylbutan-1-amine necessitates a strategy that can effectively control the stereochemical outcome. The primary approaches to achieve this can be broadly categorized as:

-

Asymmetric Reductive Amination: This is a highly efficient one-pot method that involves the reaction of a prochiral ketone with an ammonia source in the presence of a chiral catalyst or auxiliary, followed by reduction of the in-situ formed imine.

-

Classical Leuckart-Wallach Reaction followed by Chiral Resolution: This traditional method involves the synthesis of the racemic amine, which is then separated into its constituent enantiomers using a chiral resolving agent.

-

Biocatalytic Asymmetric Synthesis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines.

This guide will focus on the first two strategies, providing detailed protocols and discussing the critical parameters for success.

Methodology 1: Asymmetric Reductive Amination

Asymmetric reductive amination stands out as a convergent and atom-economical approach. The key to success lies in the selection of the chiral directing group, which can be a chiral auxiliary attached to the amine or a chiral catalyst that influences the facial selectivity of the hydride attack on the imine intermediate.

Conceptual Workflow

The general workflow for the asymmetric reductive amination synthesis of (S)-3-Methyl-1-phenylbutan-1-amine is depicted below.

Caption: Asymmetric Reductive Amination Workflow.

Experimental Protocol: Asymmetric Reductive Amination using a Chiral Auxiliary

This protocol utilizes (S)-(-)-α-methylbenzylamine as a chiral auxiliary to direct the stereochemistry of the reduction.

Step 1: Diastereoselective Imine Formation and Reduction

-

To a solution of 3-methyl-1-phenylbutan-1-one (1.0 eq.) in a suitable solvent such as methanol or dichloromethane (DCM) at 0 °C, add (S)-(-)-α-methylbenzylamine (1.1 eq.).

-

Stir the reaction mixture for 30-60 minutes to facilitate the formation of the imine. The progress of the reaction can be monitored by TLC or GC-MS.

-

Once imine formation is complete, cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. The choice of reducing agent can influence the diastereoselectivity.[1]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric amines.

Step 2: Auxiliary Removal by Hydrogenolysis

-

Dissolve the crude diastereomeric amine mixture in a suitable solvent like methanol or ethanol.

-

Add a palladium on carbon catalyst (10% Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at a pressure of 1-4 atm.

-

Stir the reaction vigorously at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude (S)-3-Methyl-1-phenylbutan-1-amine.

Step 3: Purification and Salt Formation

-

Purify the crude amine by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to prevent streaking.

-

Dissolve the purified free amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or bubble hydrogen chloride gas through the solution until precipitation is complete.

-

Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.

| Parameter | Typical Value | Reference |

| Starting Ketone | 3-Methyl-1-phenylbutan-1-one | [2] |

| Chiral Auxiliary | (S)-(-)-α-Methylbenzylamine | [3] |

| Reducing Agent | Sodium Borohydride | [4] |

| Hydrogenolysis Catalyst | 10% Palladium on Carbon | [3] |

| Typical Diastereomeric Excess | >90% | [3] |

| Typical Enantiomeric Excess | >98% | [3] |

Methodology 2: Leuckart-Wallach Reaction and Chiral Resolution

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[5] This method typically produces a racemic mixture of the amine, which then requires a resolution step to isolate the desired enantiomer.

Conceptual Workflow

The workflow for this two-stage approach is outlined below.

Caption: Leuckart Reaction and Chiral Resolution Workflow.

Experimental Protocol: Leuckart Reaction

-

In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-1-phenylbutan-1-one (1.0 eq.) and ammonium formate (3-5 eq.).

-

Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours. The reaction is typically carried out neat.

-

Cool the reaction mixture to room temperature and add a solution of hydrochloric acid (e.g., 6 M) to hydrolyze the intermediate formamide.

-

Heat the mixture at reflux for an additional 2-4 hours.

-

Cool the reaction mixture and make it basic by the addition of a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic 3-Methyl-1-phenylbutan-1-amine.

Experimental Protocol: Chiral Resolution

-

Dissolve the crude racemic amine in a suitable solvent, such as ethanol or methanol.

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, in the same solvent, warming if necessary.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature and then place it in a refrigerator or ice bath to facilitate crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

The enantiomeric purity of the resolved amine can be determined at this stage by liberating a small sample of the amine and analyzing it by chiral HPLC or by NMR using a chiral shift reagent.

-

Recrystallize the diastereomeric salt from the same solvent until a constant optical rotation or a high enantiomeric excess is achieved.

-

To liberate the free amine, dissolve the purified diastereomeric salt in water and add a base, such as sodium hydroxide, until the solution is strongly alkaline.

-

Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched (S)-3-Methyl-1-phenylbutan-1-amine.

-

The final hydrochloride salt can be prepared as described in the previous section.

| Parameter | Typical Condition | Reference |

| Leuckart Reagent | Ammonium Formate | [5] |

| Reaction Temperature | 160-180 °C | [5] |

| Chiral Resolving Agent | (+)-Tartaric Acid | [6] |

| Resolution Solvent | Ethanol or Methanol | [7] |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity, purity, and stereochemistry.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic proton, the methylene and methine protons of the isobutyl group, and the methyl protons. The integration should be consistent with the structure. |

| ¹³C NMR | Signals for all the unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the isobutyl group. |

| FTIR | Characteristic peaks for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). |

| Mass Spectrometry | The molecular ion peak corresponding to the free amine [M]+ or the protonated molecule [M+H]+. |

| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming the high enantiomeric purity. |

| Melting Point | A sharp melting point is indicative of high purity. |

| Optical Rotation | A specific optical rotation value ([α]D) measured at a specific concentration and temperature, which confirms the stereochemistry. |

Conclusion

The synthesis of enantiomerically pure this compound can be successfully achieved through either asymmetric reductive amination or the classical Leuckart-Wallach reaction followed by chiral resolution. The choice of method will depend on factors such as the availability of chiral catalysts or auxiliaries, scalability requirements, and cost considerations. Asymmetric reductive amination offers a more direct and potentially more efficient route, while chiral resolution is a well-established and robust technique. Careful optimization of reaction conditions and rigorous purification and characterization are paramount to obtaining the desired product with high purity and stereochemical integrity.

References

- 1. rsc.org [rsc.org]

- 2. 3-Methyl-1-phenylbutan-1-one [oakwoodchemical.com]

- 3. EP1640358A1 - Synthesis of amine stereoisomers - Google Patents [patents.google.com]

- 4. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Mechanism of Action of (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride in Chiral Separations

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Modern Drug Development

The stereochemical configuration of a pharmaceutical compound is a critical determinant of its therapeutic efficacy and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs.

This necessity has driven the advancement of robust methods for separating racemic mixtures—a process known as chiral resolution. Among the most reliable and scalable of these techniques is classical resolution via diastereomeric salt formation.[1][2] This method leverages a chiral resolving agent to convert a pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which can be exploited for separation.[2]

This guide provides an in-depth examination of the mechanism and application of (S)-3-methyl-1-phenylbutan-1-amine hydrochloride, a highly effective chiral resolving agent for the separation of racemic acidic compounds. We will explore the fundamental principles of diastereomeric salt formation, detail the experimental workflows from screening to validation, and provide expert insights into the causality behind methodological choices, ensuring a thorough understanding for researchers in the field.

Section 1: The Core Principle: Resolution by Diastereomeric Salt Formation

The foundation of this chiral separation technique lies in the temporary conversion of a racemic mixture into a mixture of diastereomers. When a racemic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral base, such as (S)-3-methyl-1-phenylbutan-1-amine, two distinct diastereomeric salts are formed: [(R)-Acid:(S)-Base] and [(S)-Acid:(S)-Base].

These two salts are not mirror images of each other and therefore have different three-dimensional structures. This structural divergence leads to differences in their crystal lattice energies and, crucially, their solubility in a given solvent system.[3] By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt can be selectively crystallized from the solution, while the more soluble one remains in the mother liquor.[4] This physical separation of the diastereomers is the pivotal step in the resolution process.

Once the crystallized diastereomeric salt is isolated, the chiral resolving agent can be removed by simple acid-base chemistry, liberating the desired, enantiomerically pure acid.[2]

Caption: Mechanism of chiral resolution via diastereomeric salt formation.

Section 2: The Resolving Agent: this compound

The efficacy of a chiral resolution is highly dependent on the choice of the resolving agent. (S)-3-Methyl-1-phenylbutan-1-amine is a primary amine that serves as an excellent chiral base for resolving acidic compounds, particularly those containing a carboxylic acid group. Its hydrochloride salt is a stable, crystalline solid that is convenient to handle and store.

The molecular architecture of this resolving agent is key to its ability to discriminate between enantiomers:

-

The Basic Amine Group (-NH₂): This functional group readily reacts with the acidic "handle" (e.g., -COOH) of the target molecule to form a salt.[1]

-

The Chiral Center (C1): The stereogenic center adjacent to the phenyl and isobutyl groups is the source of its chirality, which is essential for the formation of diastereomers.

-

The Phenyl Group: The bulky and rigid phenyl ring plays a crucial role in establishing specific non-covalent interactions (e.g., π-π stacking, steric hindrance) within the crystal lattice of the diastereomeric salt. These interactions are often stereospecific, favoring a more stable and less soluble crystal packing for one diastereomer over the other.

-

The Isobutyl Group: This group provides additional steric bulk, further influencing the packing of the diastereomeric salts and contributing to the differential solubility required for separation.

The combination of these features allows (S)-3-methyl-1-phenylbutan-1-amine to form well-defined, crystalline salts with a high degree of chiral recognition, making it a versatile and effective tool for resolution.[5]

Section 3: A Validated Experimental Workflow for Chiral Resolution

A successful chiral resolution is not a matter of chance but the result of a systematic, self-validating process. The goal is to identify conditions that maximize both the yield and the enantiomeric excess (ee) of the desired product.

Caption: Experimental workflow for chiral resolution and validation.

Part 3.1: Protocol for Screening Optimal Resolution Conditions

The choice of solvent is the most critical parameter in resolution, as it directly governs the solubility of the diastereomeric salts.[1] A high-throughput screening approach is often employed to efficiently identify the ideal solvent or solvent mixture.

Objective: To identify a solvent system that provides the largest possible difference in solubility between the two diastereomeric salts.

Methodology:

-

Preparation: In an array of vials (e.g., 96-well plate), dissolve a fixed amount of the racemic acid in a range of candidate solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).[3]

-

Salt Formation: Add a stoichiometric equivalent (typically 0.5 eq to resolve one enantiomer from the racemate) of (S)-3-methyl-1-phenylbutan-1-amine to each vial.

-

Equilibration: Seal the plate and stir or shake the mixtures at an elevated temperature (e.g., 45-60°C) for a set period (e.g., 2-4 hours) to ensure complete salt formation.[3]

-

Controlled Crystallization: Slowly cool the plate to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization. Allow the system to equilibrate for several hours or overnight.

-

Analysis: For each well that has formed a precipitate, isolate the solid and the supernatant (mother liquor). Liberate the acid from both fractions and analyze the enantiomeric excess of each using chiral HPLC.

Causality: The ideal solvent will yield a solid precipitate with a very high ee% for one enantiomer and a mother liquor enriched in the other. This systematic approach validates the choice of solvent by directly measuring the separation efficiency.

| Solvent System | Solid Phase ee% | Mother Liquor ee% | Yield (%) | Assessment |

| Methanol | 65% (R) | 40% (S) | 45 | Poor Selectivity |

| Isopropanol | 98% (R) | 75% (S) | 38 | Excellent Selectivity |

| Acetonitrile | 80% (R) | 55% (S) | 41 | Moderate Selectivity |

| Ethyl Acetate | No Precipitation | - | 0 | Unsuitable |

| IPA:Heptane (9:1) | 99% (R) | 80% (S) | 42 | Optimal System |

| Table 1: Example of a solvent screening summary for the resolution of a hypothetical (R/S)-Acid. |

Part 3.2: Protocol for Bulk Separation via Fractional Crystallization

Once the optimal solvent is identified, the process is scaled up for preparative separation.

Methodology:

-

Dissolution: In a suitable reactor, dissolve the racemic acid in the chosen optimal solvent at an elevated temperature.

-

Addition of Resolving Agent: Add 0.5 equivalents of (S)-3-methyl-1-phenylbutan-1-amine. The solution may be seeded with a small crystal of the desired diastereomeric salt to promote controlled crystallization.

-

Cooling: Cool the solution slowly and controllably according to a predefined temperature profile. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing purity.

-

Aging: Hold the resulting slurry at the final temperature for several hours to allow the crystallization to reach equilibrium.

-

Isolation: Isolate the crystallized diastereomeric salt by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

-

Drying: Dry the isolated salt under vacuum.

Part 3.3: Protocol for Liberation of the Pure Enantiomer

Methodology:

-

Dissolution: Suspend the isolated diastereomeric salt in water.

-

Acidification: Add a strong acid (e.g., 2M HCl) to lower the pH to ~1-2. This protonates the carboxylic acid and ensures the resolving agent is in its water-soluble hydrochloride form.

-

Extraction: Extract the now water-insoluble, enantiomerically pure acid into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Washing: Wash the organic layer with brine to remove residual water and impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the final, enantiomerically pure product.

Section 4: Analytical Validation: Quantifying Success

Rigorous analytical chemistry is essential to validate the outcome of a chiral resolution. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[6][7]

Part 4.1: Determination of Enantiomeric Excess by Chiral HPLC

A CSP creates a chiral environment within the HPLC column. As the sample passes through, the two enantiomers interact differently with the stationary phase, leading to different retention times and thus, separation.[6] The enantiomeric excess (ee%) is calculated from the relative peak areas of the two enantiomers.

| Parameter | Recommended Starting Condition |

| Column | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | Normal Phase: Hexane/Isopropanol + acidic/basic modifier (e.g., 0.1% TFA) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (at a wavelength where the analyte absorbs, e.g., 220-280 nm) |

| Column Temp. | 25 - 40 °C |

| Table 2: Typical starting conditions for chiral HPLC analysis of resolved carboxylic acids.[8][9] |

Trustworthiness: The HPLC method itself must be validated. A sample of the starting racemic material should be injected to confirm that the method resolves the two enantiomers with baseline separation and that they appear in a 1:1 ratio. This ensures that the purity measurements of the final product are accurate and reliable.

Conclusion

Chiral resolution by diastereomeric salt formation remains a powerful, scalable, and economically viable method for producing single-enantiomer compounds in the pharmaceutical industry.[1] this compound stands out as a versatile and effective resolving agent for a wide range of acidic molecules. Its efficacy is rooted in its specific molecular structure, which promotes the formation of diastereomeric salts with significant differences in solubility.

By following a systematic and self-validating workflow—encompassing meticulous solvent screening, controlled crystallization, and rigorous analytical confirmation—researchers can reliably achieve high levels of enantiomeric purity. This guide provides the foundational knowledge and practical protocols necessary for drug development professionals to successfully implement this essential chiral separation technique.

References

-

Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro-Sundia. [Link]

-

Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

-

Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). [Link]

-

6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

-

Chiral self-discrimination of the enantiomers of alpha-phenylethylamine derivatives in proton NMR. PubMed. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Center for Biotechnology Information (NCBI). [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

-

(S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. ResearchGate. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

Sources

- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. unchainedlabs.com [unchainedlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. benchchem.com [benchchem.com]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

An In-depth Technical Guide on the Spectroscopic Data of (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and organic synthesis. As with any chiral molecule intended for pharmaceutical or research applications, unambiguous structural confirmation and stereochemical integrity are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for achieving this. This guide provides a comprehensive overview of the expected spectroscopic signature of this compound, offering insights into data interpretation and standard protocols for data acquisition.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which can influence its spectroscopic characteristics, particularly in the IR spectrum and the chemical shifts of protons near the amine group in the NMR spectrum.

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a phenyl group and an isobutyl group attached to a chiral carbon, which also bears the protonated amine.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | Broad Singlet | 3H | -NH₃⁺ | The protons on the positively charged nitrogen are expected to be downfield and may exchange with residual water, leading to broadening. |

| 7.30 - 7.50 | Multiplet | 5H | Ar-H | The five protons of the monosubstituted phenyl ring will appear as a complex multiplet. |

| ~4.2 | Triplet | 1H | Cα-H | The benzylic proton is deshielded by the adjacent phenyl group and the electron-withdrawing ammonium group. It will be split by the two adjacent Cβ protons. |

| 1.6 - 1.8 | Multiplet | 2H | Cβ-H₂ | These methylene protons are diastereotopic and will appear as a multiplet due to coupling with both Cα-H and Cγ-H. |

| ~1.5 | Multiplet | 1H | Cγ-H | This methine proton will be split by the Cβ protons and the six Cδ protons, resulting in a complex multiplet. |

| ~0.9 | Doublet | 6H | Cδ-(CH₃)₂ | The two methyl groups of the isobutyl moiety are diastereotopic and may appear as two distinct doublets or a single doublet, split by the Cγ-H proton. |

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~138 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring, attached to the chiral center. |

| ~129 | Ar-CH | Aromatic carbons. |

| ~128 | Ar-CH | Aromatic carbons. |

| ~127 | Ar-CH | Aromatic carbons. |

| ~55 | Cα | The chiral carbon, deshielded by the adjacent nitrogen and phenyl group. |

| ~45 | Cβ | The methylene carbon of the isobutyl group. |

| ~25 | Cγ | The methine carbon of the isobutyl group. |

| ~22 | Cδ | The two methyl carbons of the isobutyl group. |

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt form will have a significant impact on the N-H stretching region.

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3000 - 2800 | Strong, Broad | N-H stretch | The N-H stretches of the R-NH₃⁺ group appear as a broad band due to hydrogen bonding. |

| ~3030 | Medium | C-H stretch (aromatic) | C-H stretching vibrations of the phenyl ring. |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) | Asymmetric and symmetric C-H stretching of the isobutyl group. |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic) | Characteristic absorptions of the phenyl ring. |

| ~1500 | Medium | N-H bend | Bending vibration of the ammonium group. |

| 750, 700 | Strong | C-H bend (aromatic) | Out-of-plane bending for a monosubstituted benzene ring. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is a suitable technique. The observed mass will correspond to the free amine (the protonated molecule, [M+H]⁺, where M is the free base).

Predicted MS Data (ESI+)

-

Molecular Formula (Free Base): C₁₁H₁₇N

-

Molecular Weight (Free Base): 163.26 g/mol

-

Expected [M+H]⁺: m/z 164.14

Plausible Fragmentation Pathway

The primary fragmentation pathway is expected to be the benzylic cleavage, resulting in the loss of the isobutyl radical to form a stable benzylic iminium ion.

Caption: Predicted primary fragmentation of the molecular ion in ESI-MS.

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500) to observe the molecular ion and key fragments.

Conclusion

The comprehensive spectroscopic analysis through NMR, IR, and MS provides a detailed and unique fingerprint for this compound. This guide, based on predictive analysis and established spectroscopic principles, offers a robust framework for the characterization of this and structurally similar chiral amines. For regulatory submissions or cGMP applications, it is imperative to acquire and validate experimental data on the specific batch of the compound.

References

Note: As direct spectral data for the target compound is not widely published, these references provide context on the spectroscopic characterization of similar chemical structures and general principles.

Solubility Profile of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride: A Guide for Researchers

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride. As a chiral amine salt, understanding its behavior in various solvent systems is paramount for its application in pharmaceutical development, chemical synthesis, and formulation.[1][2][3] This document delves into the key physicochemical properties of the compound, explores the fundamental principles governing its solubility, presents a detailed, field-proven protocol for experimental solubility determination, and provides an expected solubility profile based on chemical theory. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility.

Introduction and Physicochemical Profile

This compound is the hydrochloride salt of a primary chiral amine. Its structure incorporates both a lipophilic phenyl group and a hydrophilic (when protonated) amine group, which dictates a nuanced solubility profile.[4] As an active pharmaceutical ingredient (API) intermediate or candidate, its solubility is a critical parameter that influences bioavailability, processability, and formulation strategies.[3]

Table 1: Physicochemical Properties of (S)-3-Methyl-1-phenylbutan-1-amine and its Hydrochloride Salt

| Property | Value / Description | Rationale & Significance |

| Chemical Structure | C₁₁H₁₈ClN[5] | The presence of a phenyl ring imparts lipophilicity, while the ammonium chloride group provides a polar, ionic center. |

| Molecular Formula | C₁₁H₁₈ClN[5] | |

| Molecular Weight | 199.72 g/mol (for hydrochloride salt) | Essential for converting mass-based solubility (mg/mL) to molarity (mol/L). |

| Compound Type | Primary Amine Hydrochloride Salt | It is a salt of a weak base (the amine) and a strong acid (HCl). This makes its aqueous solubility highly dependent on pH.[6] |

| Predicted XlogP | 2.5 (for the free base)[7] | Indicates moderate lipophilicity, suggesting that the free base form will have limited aqueous solubility. |

| Expected pKa | ~10-11 (for the conjugate acid, R-NH₃⁺) | While not empirically determined in the provided sources, this is a typical range for aliphatic ammonium ions.[8] The pKa is the pH at which the protonated (soluble) and deprotonated (less soluble) forms are in equal concentration. |

The Theoretical Basis of Solubility

The solubility of this compound is governed by established chemical principles, primarily the interplay between its ionic nature and the properties of the solvent.

The "Like Dissolves Like" Principle

As an ionic salt, the compound is highly polar. Therefore, its solubility is greatest in polar solvents capable of solvating both the protonated ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻).[9]

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These are excellent solvents. Their hydroxyl groups can hydrogen bond with both the cation and anion, and their high dielectric constant effectively shields the ions from each other, leading to high solubility.[10][11]

-

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents have strong dipoles that can solvate the cation, but they are less effective at solvating the small chloride anion. Moderate solubility is generally expected.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack the polarity needed to overcome the crystal lattice energy of the salt. Consequently, solubility is expected to be very low or negligible.[9]

The Critical Influence of pH on Aqueous Solubility

For ionizable compounds like amine salts, pH is the most critical factor influencing aqueous solubility.[3][12] The compound exists in a pH-dependent equilibrium between its highly soluble, protonated (ionic) form and its sparingly soluble, neutral free base form.

R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aqueous) + Cl⁻ (aqueous) (High Solubility)

R-NH₃⁺ (aqueous) + H₂O ⇌ R-NH₂ (aqueous/solid) + H₃O⁺ (Low Solubility)

-

In Acidic to Neutral pH (pH < pKa): The equilibrium lies far to the left. The compound is predominantly in its protonated, ionic form (R-NH₃⁺), which is polar and readily dissolves in water.[8]

-

In Basic pH (pH > pKa): The addition of a base consumes H₃O⁺, shifting the equilibrium to the right. The compound is deprotonated to its neutral free base form (R-NH₂). This form is significantly less polar due to the loss of the ionic charge and the presence of the lipophilic phenyl and isobutyl groups, leading to a dramatic decrease in aqueous solubility and likely precipitation.[10][13]

Caption: pH-dependent equilibrium of the amine hydrochloride.

Gold-Standard Protocol for Equilibrium Solubility Determination

To generate reliable and reproducible data, a standardized methodology is essential. The Saturation Shake-Flask Method is considered the gold standard by regulatory agencies and pharmacopeias for determining thermodynamic equilibrium solubility.[14][15][16] This protocol is designed as a self-validating system, as the continued presence of excess solid solute ensures that the measured concentration represents the true saturation point at thermodynamic equilibrium.[17]

Detailed Experimental Workflow

Objective: To determine the equilibrium solubility of this compound in a panel of selected solvents at a specified temperature.

Materials:

-

This compound (purity >99%)

-

Analytical grade solvents (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol, Ethanol, Dichloromethane, Toluene, Hexane)

-

Thermostatic orbital shaker capable of maintaining temperature ± 1°C[15]

-

Analytical balance

-

Sealed glass vials (e.g., 10 mL)

-

Centrifuge

-

Validated quantitative analysis system (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 20-30 mg) to a vial. The key is to ensure undissolved solid remains at the end of the experiment.[15]

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 5 mL) to the vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C for biorelevance). Agitate at a consistent speed (e.g., 100 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9][15][18] The agitation must be sufficient to keep the solid suspended without creating a vortex.[15]

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. For complete separation, centrifuge the vials at high speed.[9]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette. To ensure no solid particles are transferred, pass the aliquot through a 0.22 µm syringe filter into a clean vial.[9]

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

Calculation & Reporting: Calculate the original solubility from the measured concentration and the dilution factor. Report the results in mg/mL or mol/L. The experiment must be performed in at least triplicate for each solvent to ensure reproducibility.[15]

Sources

- 1. uspnf.com [uspnf.com]

- 2. Solubility Measurements | USP-NF [uspnf.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride | 2490426-31-6 | Benchchem [benchchem.com]

- 5. 1269470-38-3|this compound|BLD Pharm [bldpharm.com]

- 6. Sciencemadness Discussion Board - Analytical Chemistry - Precipitate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. PubChemLite - 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N) [pubchemlite.lcsb.uni.lu]

- 8. Chapter 21 Notes [web.pdx.edu]

- 9. benchchem.com [benchchem.com]

- 10. issr.edu.kh [issr.edu.kh]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 13. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 14. database.ich.org [database.ich.org]

- 15. who.int [who.int]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. â©1236⪠Solubility Measurements [doi.usp.org]

- 18. scielo.br [scielo.br]

Thermochemical properties of (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride

An In-depth Technical Guide to the Thermochemical Properties of (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral amine salt that serves as a critical building block in modern asymmetric synthesis. Chiral amines and their derivatives are foundational components in a vast array of pharmaceuticals, acting as key intermediates whose stereochemical integrity dictates the efficacy and safety of the final active pharmaceutical ingredient (API). A thorough understanding of the thermochemical properties of such intermediates is not merely an academic exercise; it is a cornerstone of robust process development, ensuring safety, stability, and scalability from the laboratory to commercial production.

This technical guide provides a comprehensive examination of the thermochemical landscape of this compound. We will delve into the core principles of its thermal behavior, outline authoritative experimental protocols for its characterization, and discuss the practical implications of this data for researchers, process chemists, and formulation scientists. The narrative is structured to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Physicochemical and Structural Characteristics

The foundational properties of a compound dictate its behavior under thermal stress. This compound is the salt form of the parent amine, which influences its physical state, solubility, and thermal stability.

| Property | Data | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1269470-38-3 | [1][2] |

| Molecular Formula | C₁₁H₁₈ClN | [1] |

| Molecular Weight | 199.72 g/mol | [1] |

| Canonical SMILES | CC(C)CN.[H]Cl | [2] |

| Physical Form | Expected to be a crystalline solid | [3] |

Note: Specific experimental data for melting point and other thermochemical properties are not widely published for this exact compound. The subsequent sections outline the methodologies to acquire this critical data.

Core Thermochemical Analysis: Techniques and Rationale

The thermochemical profile of a pharmaceutical salt is primarily defined by its stability and phase behavior as a function of temperature. Two principal techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for this characterization.[4][5]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4][6] This measurement provides invaluable information on phase transitions where heat is either absorbed (endothermic) or released (exothermic).

Expertise & Causality: For a crystalline pharmaceutical salt like this compound, DSC is the definitive tool for:

-

Determining Melting Point and Enthalpy of Fusion: The melting point is a critical purity indicator. The associated energy (enthalpy) is vital for solubility modeling and understanding crystal lattice energy.

-

Identifying Polymorphs: Different crystalline forms (polymorphs) of the same compound will exhibit distinct melting points and thermal profiles. DSC is a primary screening tool for this phenomenon, which has profound implications for a drug's stability and bioavailability.[3]

-

Assessing Thermal Hazards: Sharp, intense exothermic events can indicate decomposition, which may pose a safety risk at scale.

Standard Operating Protocol: DSC Analysis

Objective: To determine the melting point, enthalpy of fusion, and screen for other thermal events of this compound.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. Causality: Calibration ensures the accuracy and reliability of the measured transition temperatures and energy changes.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid. Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate data. A crimped lid prevents sample loss due to sublimation before melting.

-

Experimental Conditions:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the amine, ensuring that the observed thermal events are intrinsic to the compound's stability and not a reaction with air.[7]

-

Equilibrate the cell at a starting temperature, e.g., 25°C.

-

Ramp the temperature at a constant rate, typically 10°C/min, up to a final temperature well beyond the expected melting point, e.g., 300°C. Causality: A controlled heating rate is essential for resolving thermal events. 10°C/min is a standard rate that balances resolution and experimental time.[3]

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (melting) and exothermic peaks (decomposition, crystallization).

-

Determine the onset temperature and peak maximum for the melting endotherm.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

-

DSC Experimental Workflow Diagram

Caption: Workflow for DSC analysis of a pharmaceutical salt.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is fundamental for determining the thermal stability and decomposition profile of a material.

Expertise & Causality: For this compound, TGA is essential to:

-

Determine Decomposition Temperature: It identifies the temperature at which the compound begins to degrade, defining the upper limit for safe handling and processing.

-

Analyze Decomposition Stoichiometry: The mass loss steps can correspond to the loss of specific fragments of the molecule. For a hydrochloride salt, an initial mass loss may correspond to the loss of HCl gas, followed by the decomposition of the organic amine.[8]

-